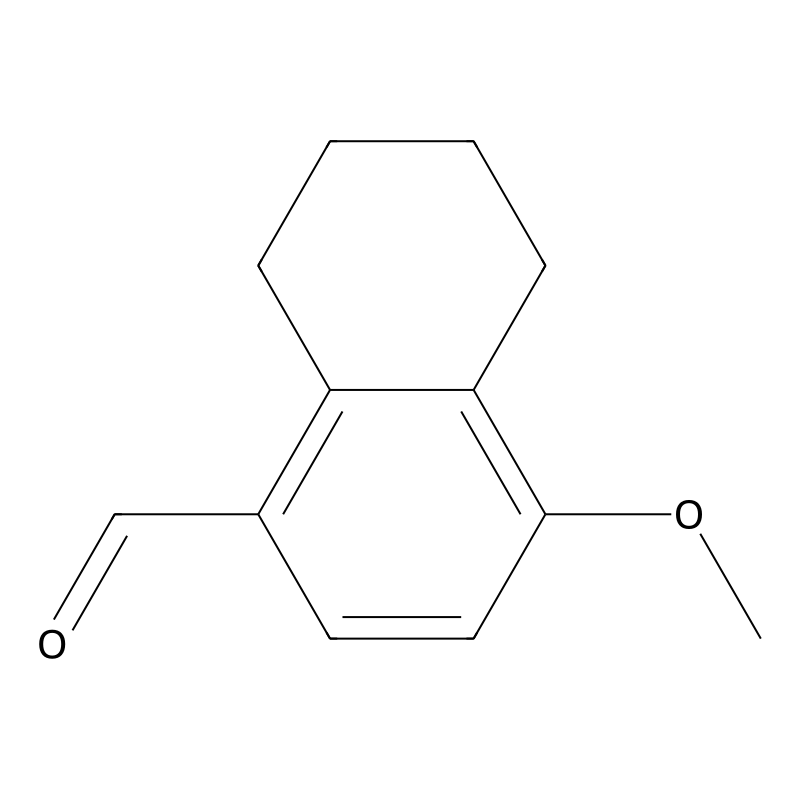4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Databases
While the compound can be found in chemical databases like PubChem [PubChem], these resources do not provide specific details on its use in research.
Commercial Availability
Some vendors offer 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde for purchase [example vendor], but the product descriptions typically focus on the chemical structure and CAS number, omitting any mention of research applications.
The lack of information suggests that this compound might be a relatively new discovery or one that hasn't been extensively studied yet.
Future Research Directions
Considering the structural similarity of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde to other tetrahydronaphthalene derivatives with established research applications, some potential areas for future exploration include:
Medicinal Chemistry
Tetrahydronaphthalene derivatives have been investigated for their potential medicinal properties, including anticancer and anti-inflammatory activities []. The methoxy group and the aldehyde functionality in 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde could potentially lead to interesting modifications of these known bioactivities.
Material Science
Some tetrahydronaphthalene derivatives possess interesting optical or electronic properties, making them useful in the development of new materials []. Further research could explore if 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde exhibits similar properties.
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₁₄O₂. It features a naphthalene ring structure that has undergone partial hydrogenation, resulting in a tetrahydro configuration. The presence of a methoxy group (-OCH₃) at the fourth position and an aldehyde group (-CHO) at the first position contributes to its unique chemical properties. This compound is often studied for its potential applications in organic synthesis and medicinal chemistry .
- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
- Oxidation: The aldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
- Condensation Reactions: It may also participate in condensation reactions with amines or alcohols, forming imines or acetals respectively .
Several methods exist for synthesizing 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde:
- Starting from Naphthalene Derivatives: The synthesis may begin with naphthalene derivatives that undergo methoxylation followed by formylation using reagents like paraformaldehyde.
- Partial Hydrogenation: Naphthalene can be partially hydrogenated to yield tetrahydronaphthalene derivatives before introducing the aldehyde and methoxy groups through subsequent reactions.
- Reformulation from Precursor Compounds: Using existing tetrahydronaphthalene derivatives and modifying them through specific
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde finds potential applications in various fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
- Pharmaceutical Research: Its structural characteristics make it a candidate for developing new pharmaceuticals.
- Material Science: It may be used in creating novel materials due to its unique chemical properties .
Several compounds share structural similarities with 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde | C₁₂H₁₄O₂ | Methoxy group at the third position |
| 4-Ethoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde | C₁₃H₁₆O₂ | Ethoxy group instead of methoxy |
| 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde | C₁₂H₁₄O₃ | Hydroxyl group replacing the methoxy group |
Uniqueness
The uniqueness of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde lies in its specific arrangement of functional groups which influences its reactivity and potential biological activity compared to similar compounds. The combination of a methoxy substituent and an aldehyde functional group distinguishes it from others that may have different substituents or positions on the naphthalene ring .








